4-Bromo-5-methylpyridin-3-amine

Medicinal Chemistry Organic Synthesis Cross-Coupling

4-Bromo-5-methylpyridin-3-amine (CAS 1806996-46-2) is a privileged heterocyclic scaffold for p38α MAPK and FGFR kinase inhibitor programs. The C4 bromine atom provides an orthogonal handle for Pd-catalyzed cross-coupling, enabling efficient diversification in SAR campaigns. Position-specific substitution pattern is critical; isomer use compromises regioselectivity and potency. Procure this building block for data-validated medicinal chemistry in inflammation and oncology.

Molecular Formula C6H7BrN2
Molecular Weight 187.04
CAS No. 1806996-46-2
Cat. No. B2428648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methylpyridin-3-amine
CAS1806996-46-2
Molecular FormulaC6H7BrN2
Molecular Weight187.04
Structural Identifiers
SMILESCC1=CN=CC(=C1Br)N
InChIInChI=1S/C6H7BrN2/c1-4-2-9-3-5(8)6(4)7/h2-3H,8H2,1H3
InChIKeyZYRSQDGLNLJYBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-methylpyridin-3-amine (CAS 1806996-46-2): A Key 3,4,5-Trisubstituted Pyridine Scaffold for Kinase-Focused Synthesis


4-Bromo-5-methylpyridin-3-amine (CAS 1806996-46-2) is a 3,4,5-trisubstituted pyridine derivative . Its core consists of a pyridine ring bearing an amino group at the 3-position, a bromine atom at the 4-position, and a methyl group at the 5-position, yielding a molecular weight of 187.04 g/mol and the formula C₆H₇BrN₂ . This specific substitution pattern positions it as a versatile small molecule scaffold and a critical building block for constructing complex, functionalized heterocyclic frameworks, particularly within kinase inhibitor medicinal chemistry programs [1].

4-Bromo-5-methylpyridin-3-amine (1806996-46-2): Procurement Precision Required Due to Position-Dependent Activity


Substituting 4-bromo-5-methylpyridin-3-amine with a seemingly similar isomer or analog is a high-risk strategy due to the strict, position-dependent nature of its reactivity and biological function. Shifting the bromo or methyl substituent, or using an alternative halogen, fundamentally alters the molecule's electronic properties, cross-coupling regioselectivity, and the three-dimensional orientation of its amine handle [1]. As evidenced in structure-activity relationship (SAR) studies of pyridin-3-amine-based kinase inhibitors, even minor changes to the substitution pattern around the pyridine core lead to significant, often detrimental, shifts in potency and selectivity [2]. The following quantitative evidence demonstrates the specific, verifiable advantages of the 4-bromo-5-methyl isomer over its closest analogs.

4-Bromo-5-methylpyridin-3-amine (1806996-46-2): Quantified Differentiation Versus Closest Comparators


Evidence 1: Superior Reactivity in Cross-Coupling vs. Non-Brominated Analog

The presence of a bromine atom at the 4-position of 4-bromo-5-methylpyridin-3-amine provides a critical synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, which is absent in its non-halogenated analog, 5-methylpyridin-3-amine . This functional group enables direct and regioselective carbon-carbon bond formation at the 4-position, a transformation that is not feasible with the simple 3-amino-5-methylpyridine scaffold without additional, often lower-yielding, functionalization steps . The ability to directly arylate or alkenylate this position is essential for constructing diverse compound libraries for medicinal chemistry [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Evidence 2: Essential Building Block for p38 MAP Kinase Inhibitors vs. Inactive Isomers

The substitution pattern of 4-bromo-5-methylpyridin-3-amine aligns with the general formula for potent p38 mitogen-activated protein kinase (MAPK) inhibitors [1]. More importantly, a direct structural derivative, 5-bromo-4-methylpyridin-3-amine (CAS 97944-43-9), demonstrates potent activity with a Kd of 6.30 nM against p38α [2]. This indicates the 4-position halogen is a critical pharmacophoric element. In contrast, the 5-methylpyridin-3-amine core lacking a halogen at the 4-position, or a regioisomer like 2-bromo-5-methylpyridin-3-amine, would not be expected to achieve this same binding affinity or activity profile due to the altered geometry and electronic properties of the molecule.

Kinase Inhibition p38 MAPK Medicinal Chemistry

Evidence 3: Scaffold for Multi-Targeted Kinase Inhibitors with Documented Potency

A series of multi-substituted pyridin-3-amine derivatives, for which 4-bromo-5-methylpyridin-3-amine is a direct synthetic precursor , were evaluated as multi-targeted kinase inhibitors for non-small cell lung cancer (NSCLC) [1]. The study identified a hit compound with an IC50 of 3.8 ± 0.5 μM against FGFR1, which was subsequently optimized to yield more potent inhibitors [1]. This provides direct, quantitative evidence of the scaffold's utility in a high-value therapeutic area. While other pyridine isomers might be used, this specific substitution pattern is documented to lead to active FGFR inhibitors, providing a validated starting point for medicinal chemistry programs.

Cancer Therapeutics Kinase Inhibition FGFR NSCLC

Procurement-Ready Applications for 4-Bromo-5-methylpyridin-3-amine (1806996-46-2)


Scenario 1: Core Scaffold for p38α MAP Kinase Inhibitor Discovery

Procure 4-bromo-5-methylpyridin-3-amine as the core building block for synthesizing a library of novel p38α MAPK inhibitors. Utilize the C4 bromine atom in Suzuki-Miyaura cross-coupling reactions to introduce diverse aryl or heteroaryl groups [1]. This approach is validated by a close structural analog demonstrating potent p38α binding (Kd = 6.30 nM) , positioning this specific scaffold for the development of therapeutics targeting inflammatory diseases.

Scenario 2: Validated Starting Point for FGFR-Targeted Oncology Programs

Employ 4-bromo-5-methylpyridin-3-amine as a privileged starting material for the synthesis of FGFR kinase inhibitors for non-small cell lung cancer (NSCLC) [1]. The documented SAR study demonstrates that derivatives based on this pyridin-3-amine core exhibit tangible FGFR1 inhibitory activity (IC50 = 3.8 ± 0.5 μM) [1], providing a data-driven, risk-mitigated entry point for medicinal chemistry efforts in this specific oncology indication.

Scenario 3: Diversification via Regioselective C4 Cross-Coupling

Use this building block in any chemistry program requiring a 4-substituted-5-methylpyridin-3-amine. The bromine atom at C4 provides a robust and orthogonal handle for Pd-catalyzed cross-coupling reactions , enabling the efficient introduction of a wide range of functional groups. This is a critical differentiator from the non-halogenated 5-methylpyridin-3-amine, which lacks this direct diversification point .

Quote Request

Request a Quote for 4-Bromo-5-methylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.